molecular formula C21H20ClN3O2 B2478842 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide CAS No. 921851-97-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2478842
CAS RN: 921851-97-0
M. Wt: 381.86
InChI Key: SZUIPLWIRBXZLN-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, a pyridazinone group, and a chlorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and pyridazinone) suggests that the compound could have planar regions. The electron-withdrawing chlorine atom on the phenyl group could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions. The pyridazinone ring could be involved in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the amide) could enhance solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide and its derivatives have been explored for their potential in synthesizing new chemical compounds with various biological activities. For instance, Desai et al. (2007) synthesized new quinazolines that showed potential as antimicrobial agents, employing similar structures and methodologies (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Anticancer Properties

Several studies have demonstrated the antimicrobial and anticancer potential of compounds structurally related to this compound. Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant and Muscle Relaxant Activities

Compounds derived from this compound have shown promise in neuropharmacology. Sharma et al. (2013) synthesized derivatives that exhibited significant anticonvulsant and muscle relaxant activities, comparing favorably with standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).

Molecular Docking Studies for Antimicrobial Agents

Molecular docking studies have been used to understand the interaction of these compounds with biological targets. Katariya et al. (2021) synthesized new oxazole clubbed pyridyl-pyrazolines and conducted docking studies to assess their potential as antimicrobial and anticancer agents (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition in Industrial Applications

Beyond medical applications, derivatives of this compound have found use in industrial applications such as corrosion inhibition. Ghazoui et al. (2017) studied the effect of a related compound, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on the corrosion of mild steel in hydrochloric acid, demonstrating significant inhibition potential (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the organism. It’s difficult to predict without specific experimental data .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its unique structure could make it a candidate for drug development or for use in chemical reactions .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-11-15(2)13-17(12-14)21(27)23-9-10-25-20(26)8-7-19(24-25)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIPLWIRBXZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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